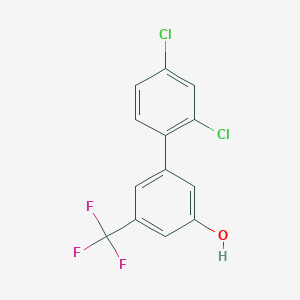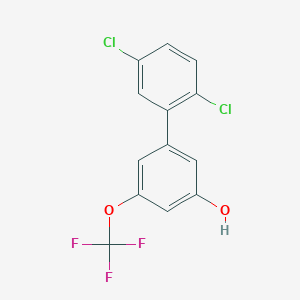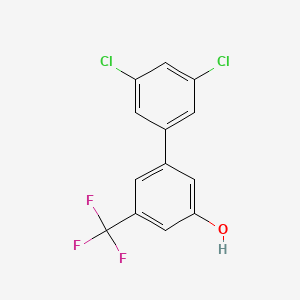
5-(3,4-Dichlorophenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% (5-DCP-3-TFM-95) is a chemical compound with a wide range of uses in scientific research. It is a white powder composed of a phenol group, a dichlorophenyl group, and a trifluoromethoxy group. 5-DCP-3-TFM-95 is an important synthetic intermediate in organic synthesis, and has been used as a reagent in the synthesis of a variety of organic compounds. In addition, 5-DCP-3-TFM-95 has been used in the study of its biochemical and physiological effects, and has been shown to have a variety of potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
5-DCP-3-TFM-95 has been used in various scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has been used in the synthesis of polymers, such as polyurethanes, and in the synthesis of polymeric materials. 5-DCP-3-TFM-95 has also been used in the study of its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-DCP-3-TFM-95 is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it is believed that 5-DCP-3-TFM-95 may act as an inhibitor of certain receptors, such as the 5-hydroxytryptamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DCP-3-TFM-95 have been studied in both in vitro and in vivo models. In vitro studies have shown that 5-DCP-3-TFM-95 can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In vivo studies have shown that 5-DCP-3-TFM-95 can inhibit the activity of certain receptors, such as the 5-hydroxytryptamine receptor, which is involved in the regulation of mood and behavior. In addition, 5-DCP-3-TFM-95 has been shown to have an anti-inflammatory effect in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-DCP-3-TFM-95 in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is relatively stable and can be stored for long periods of time. Third, it has a wide range of uses in organic synthesis and in the study of its biochemical and physiological effects. However, there are also some limitations to the use of 5-DCP-3-TFM-95 in laboratory experiments. First, it can be toxic if not handled properly. Second, it can be difficult to obtain in large quantities. Third, it can be difficult to purify and store.
Zukünftige Richtungen
There are several potential future directions for the use of 5-DCP-3-TFM-95 in scientific research. First, it could be used to develop new pharmaceuticals or agrochemicals. Second, it could be used to further study its biochemical and physiological effects. Third, it could be used in the development of new polymeric materials. Fourth, it could be used in the development of new analytical methods. Fifth, it could be used to study the effects of environmental pollutants. Finally, it could be used in the development of new drug delivery systems.
Synthesemethoden
5-DCP-3-TFM-95 can be synthesized by the reaction of 4-bromo-3-trifluoromethoxybenzaldehyde with 3,4-dichlorophenol. This reaction involves the use of a base catalyst such as sodium hydroxide, and is carried out in an aqueous medium at a temperature of 80-90 °C. The reaction yields a white powder, which is then purified by recrystallization in ethanol.
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O2/c14-11-2-1-7(5-12(11)15)8-3-9(19)6-10(4-8)20-13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOAYLNKWXJEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686701 |
Source


|
| Record name | 3',4'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261928-52-2 |
Source


|
| Record name | 3',4'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384718.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384729.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384735.png)




![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384770.png)